molecular formula C42H42N4O4 B1247619 strychnogucine B

strychnogucine B

Cat. No. B1247619
M. Wt: 666.8 g/mol
InChI Key: MMKIAHOGFMPKCT-LUNGMMDTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Strychnogucine B is a bisindole alkaloid with a strychnine substructure isolated from the roots of Strychnos icaja and has been shown to exhibit antiplasmodial activity. It has a role as a metabolite and an antiplasmodial drug. It is a bisindole alkaloid, a primary alcohol and a ring assembly.

Scientific Research Applications

Antimalarial Activity

Strychnogucine B, a bisindole alkaloid from Strychnos icaja, has shown significant in vivo antimalarial activity. In a study, this compound suppressed parasitemia by 36% on day 5 and 60% on day 7 in a Plasmodium berghei murine model when administered at 30 mg/kg/d. It also exhibited moderate in vitro antitrypanosomal activity but no in vivo activity in an acute Trypanosoma brucei model, highlighting its selective antimalarial efficacy (Beaufay et al., 2018).

Selective Anti-Plasmodial Activity

Another study identified Strychnogucine B as highly active against four strains of Plasmodium falciparum in vitro. It was notably more active against a chloroquine-resistant strain than a chloroquine-sensitive one, demonstrating selective antiplasmodial activity and greater toxicity toward P. falciparum relative to human cancer cells or fibroblasts (Frédérich et al., 2001).

Interaction with Glycine Receptor

Strychnogucine B's interaction with the strychnine-sensitive glycine receptor was investigated due to its structural derivation from strychnine. This study revealed that Strychnogucine B, along with other related compounds, interacted with very poor efficacy and only at concentrations greater than 1 microM with both glycine-gated currents and strychnine binding, suggesting a limited impact on glycine receptor-mediated processes (Philippe et al., 2006).

Synthesis from Strychnine

The synthesis of Strychnogucine B from commercially available strychnine has been explored. A concise synthetic route was developed, demonstrating the potential for laboratory production and further investigation of this compound (Zhao et al., 2018).

In vivo Antimalarial Activity of Isosungucine

A related compound, Isosungucine, showed in vivo antimalarial activity against the P. vinckei petteri murine strain, suppressing the parasitemia by almost 50% at a dose of 30 mg/kg. This study supports the potential therapeutic applications of Strychnogucine B and its derivatives (Philippe et al., 2007).

properties

Product Name

strychnogucine B

Molecular Formula

C42H42N4O4

Molecular Weight

666.8 g/mol

IUPAC Name

(4aR,5aS,7R,8aR,13aS,15aS,15bR)-7-[(1R,12S,13R,14E,19S,21S)-14-(2-hydroxyethylidene)-9-oxo-8,16-diazahexacyclo[11.5.2.11,8.02,7.016,19.012,21]henicosa-2,4,6,10-tetraen-10-yl]-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one

InChI

InChI=1S/C42H42N4O4/c47-13-9-22-20-43-12-11-41-28-5-1-4-8-31(28)46-38(41)26(24(22)16-34(41)43)15-27(40(46)49)32-19-42-29-6-2-3-7-30(29)45-36(48)18-33-37(39(42)45)25-17-35(42)44(32)21-23(25)10-14-50-33/h1-10,15,24-26,32-35,37-39,47H,11-14,16-21H2/b22-9-/t24-,25-,26-,32+,33-,34-,35-,37-,38-,39-,41+,42+/m0/s1

InChI Key

MMKIAHOGFMPKCT-LUNGMMDTSA-N

Isomeric SMILES

C1CN2C/C(=C/CO)/[C@@H]3C[C@H]2[C@@]14[C@@H]5[C@H]3C=C(C(=O)N5C6=CC=CC=C46)[C@H]7C[C@@]89[C@H]1N7CC2=CCO[C@H]3CC(=O)N([C@H]8[C@H]3[C@H]2C1)C1=CC=CC=C91

Canonical SMILES

C1CN2CC(=CCO)C3CC2C14C5C3C=C(C(=O)N5C6=CC=CC=C46)C7CC89C1N7CC2=CCOC3CC(=O)N(C8C3C2C1)C1=CC=CC=C91

synonyms

strychnogucine B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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